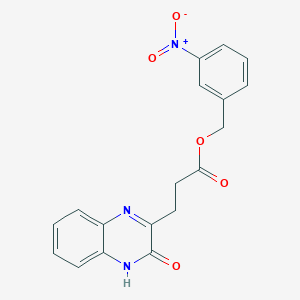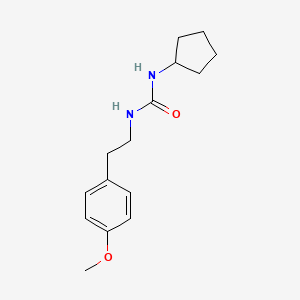![molecular formula C21H17NO6 B4845995 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B4845995.png)
4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate
Overview
Description
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound with the molecular formula C21H17NO6. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(2-methoxyphenoxy)methyl]benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, hydrazine (N2H4) in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Reduction: 4-Aminophenyl 4-[(2-methoxyphenoxy)methyl]benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol, a chromogenic product that can be easily detected .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another nitrophenyl ester used in similar biochemical assays.
4-Nitrophenyl benzoate: A simpler ester with similar reactivity but lacking the methoxyphenoxy group.
Uniqueness
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is unique due to the presence of both the nitrophenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(2-methoxyphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-26-19-4-2-3-5-20(19)27-14-15-6-8-16(9-7-15)21(23)28-18-12-10-17(11-13-18)22(24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVUWJFWXLVXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-5-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)
![methyl {[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4845921.png)



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(4-ethoxyphenyl)urea](/img/structure/B4845954.png)
![3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2-NAPHTHYL) ETHER](/img/structure/B4845957.png)
![2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4845963.png)
![3-(2-fluorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4845971.png)

![N~1~-CYCLOHEXYL-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4845983.png)

![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4845991.png)
![2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B4845994.png)
